Methyl 3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}thiophene-2-carboxylate
Description
Methyl 3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core substituted with a sulfamoyl group linked to a piperidin-4-yl moiety bearing a 1,2,5-thiadiazol-3-yl substituent.
Properties
IUPAC Name |
methyl 3-[[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S3/c1-21-13(18)12-10(4-7-22-12)24(19,20)16-9-2-5-17(6-3-9)11-8-14-23-15-11/h4,7-9,16H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDRGXIJJFTGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include phosphorus oxychloride, methyl hydrazinecarbodithioate, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring, using reagents like sodium hydride
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: It shows promise in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound is explored for use in materials science, including the development of new polymers and electronic materials
Mechanism of Action
The mechanism of action of Methyl 3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The thiadiazole moiety is known to interact with various biological pathways, including the GABAA pathway, which is involved in neurotransmission .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds and substituents. Below is a comparative analysis of key compounds identified across evidence sources:
Table 1: Comparison of Structural Features and Properties
*Calculated based on molecular formula.
Key Observations:
Core Structure Variability :
- The target compound’s thiophene-2-carboxylate core is shared with other analogs (e.g., ), but substituents critically modulate activity. For instance, the patent compound in incorporates a pyrazolo-pyrimidine group, likely enhancing kinase affinity, whereas the target’s thiadiazole-piperidine moiety may favor metabolic stability or antimicrobial action.
Sulfamoyl Group Positioning: Sulfamoyl groups are present in both the target compound and Methyl 5-sulfamoyl-o-anisate .
Piperidine Derivatives :
- Piperidin-4-yl groups are common in bioactive molecules (e.g., DMPI ). The target’s piperidine-thiadiazole combination may offer unique steric and electronic properties, differentiating it from DMPI’s indole-piperidine scaffold, which shows MRSA synergism.
Molecular Weight and Bioavailability :
- The target compound (~398 g/mol) falls within the acceptable range for drug-likeness (typically <500 g/mol), unlike the patent compound in (560.2 g/mol), which may face challenges in permeability.
Research Findings and Mechanistic Insights
- Thiadiazole as a Bioisostere : The 1,2,5-thiadiazole in the target compound may act as a bioisostere for pyridine or oxadiazole, improving solubility or target engagement compared to analogs like Methyl 5-sulfamoyl-o-anisate .
- Sulfamoyl Group : This moiety is prevalent in enzyme inhibitors (e.g., carbonic anhydrase, dihydrofolate reductase). The piperidine-thiadiazole linkage in the target compound could enhance selectivity for bacterial targets over human enzymes.
- Antimicrobial Potential: Analogous piperidine-containing compounds (e.g., DMPI ) exhibit synergism with antibiotics, suggesting the target may have unexplored antibacterial applications.
Biological Activity
Methyl 3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to review its biological properties, particularly focusing on its antimicrobial and anti-inflammatory activities, supported by relevant case studies and research findings.
Chemical Structure
The compound features a thiophene ring substituted with a sulfamoyl group, a piperidine moiety, and a thiadiazole derivative. This unique structure is believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including the compound . The following table summarizes key findings related to its antimicrobial efficacy:
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Salmonella Typhi | 3.125 |
Case Study: Efficacy Against Salmonella Typhi
A study focused on the compound's effectiveness against multidrug-resistant Salmonella Typhi. The minimum inhibitory concentration (MIC) was determined to be 3.125 µg/mL, showcasing significant antibacterial activity compared to established antibiotics like ciprofloxacin and ceftriaxone. Molecular docking studies indicated strong binding affinities with bacterial enzymes, suggesting a mechanism of action that involves disruption of bacterial DNA synthesis .
The proposed mechanism involves interaction with bacterial DNA gyrase, inhibiting its function and leading to bacterial cell death. The compound forms hydrogen bonds with key amino acid residues within the active site of the enzyme, enhancing its potency .
Anti-inflammatory Activity
In addition to antimicrobial properties, there is emerging evidence supporting the anti-inflammatory effects of thiophene derivatives. The sulfamoyl group is known for its role in modulating inflammatory responses. Early studies indicate that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiophene derivatives. The presence of both the thiadiazole and piperidine moieties appears essential for enhancing antimicrobial activity. Modifications to these groups can lead to variations in potency and selectivity against specific pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
